
Disulfide, 2,5-dimethylphenyl 2,6-dimethylphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Xylyl 2,6-xylyl disulfide is an organic compound with the molecular formula C16H18S2 It is a disulfide derivative of xylyl, which is a dimethylbenzene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-xylyl 2,6-xylyl disulfide can be achieved through several methods. One common method involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . This method is scalable and allows for the preparation of symmetrical disulfides from primary, secondary, allylic, and benzylic halides.
Industrial Production Methods
In industrial settings, the production of disulfides often involves the oxidation of thiols. Thiols, which are intermediates in the synthesis of disulfides, can be prepared from their corresponding alkyl halides. The oxidation process typically employs reagents such as sulfur monochloride (S2Cl2), tetrathiomolybdate, or tetrathiotungstate complexes .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding thiols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2,5-Xylyl 2,6-xylyl disulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,5-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with biological molecules. The disulfide bond can undergo redox reactions, leading to the formation of thiols and other reactive sulfur species. These reactive species can interact with proteins and enzymes, potentially altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dimethylphenyl disulfide
- 2,6-Dimethylphenyl disulfide
- Diphenyl disulfide
Uniqueness
2,5-Xylyl 2,6-xylyl disulfide is unique due to the presence of two xylyl groups, which provide distinct steric and electronic properties.
Eigenschaften
CAS-Nummer |
65104-31-6 |
|---|---|
Molekularformel |
C16H18S2 |
Molekulargewicht |
274.4 g/mol |
IUPAC-Name |
2-[(2,5-dimethylphenyl)disulfanyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-8-9-12(2)15(10-11)17-18-16-13(3)6-5-7-14(16)4/h5-10H,1-4H3 |
InChI-Schlüssel |
SVSLLOZMPLCVED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)SSC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


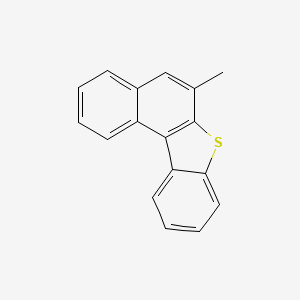
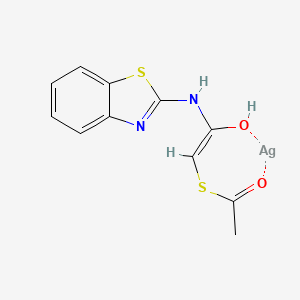
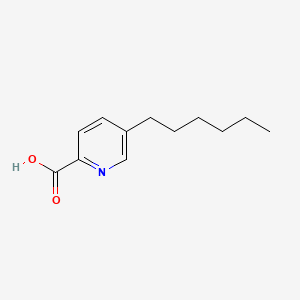

![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
![Platinum, [2-(amino-kappaN)ethanolato(2-)-kappaO]-](/img/structure/B13775898.png)
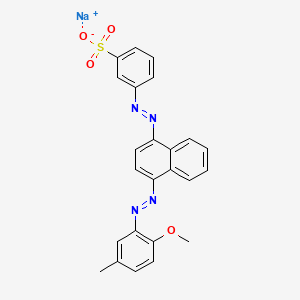
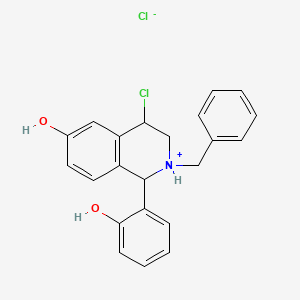
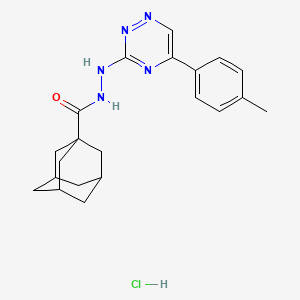

![benzo[c]acridin-7-ylmethanol](/img/structure/B13775924.png)
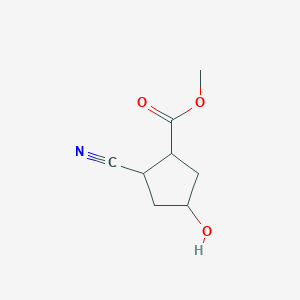
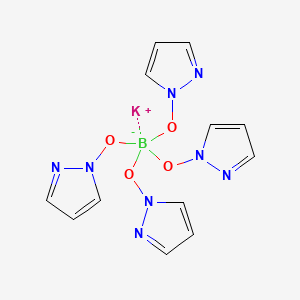
![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)
